

# Survival & Efficacy Data of TDZD-8 in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tdzd-8

CAS No.: 327036-89-5

Cat. No.: S548777

[Get Quote](#)

| Disease Model                                | Animal Species  | Dosage & Route | Key Survival & Efficacy Findings                                                                                                                                    | Reference                    |
|----------------------------------------------|-----------------|----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| Glioblastoma [1] [2]                         | Mouse           | 5 mg/kg [1]    | <b>33% increase in median survival:</b> 40 days (treated) vs 30 days (control); <b>84% reduction</b> in tumor volume at 13 days post-injection. [1]                 | Aguilar-Morante et al., 2010 |
| Neonatal Hypoxic-Ischemic Brain Injury [3]   | Mouse (P7 pups) | 5 mg/kg, i.p.  | Significantly <b>reduced brain damage</b> and <b>improved neurobehavioral outcomes</b> (e.g., geotaxis reflex, cliff avoidance) 7 days after injury. [3]            | Feng et al., 2017            |
| Okadaic Acid-induced Alzheimer's Disease [4] | Zebrafish       | 1 µM in water  | <b>Rescued cognition:</b> 81.3% of TDZD-8 treated zebrafish remembered a task, compared to 0% in the OKA-only group. <b>Reduced mortality</b> from 25% to 8.3%. [4] | Koehler et al., 2019         |
| Aβ1-42-induced Amyloidopathy [5]             | C. elegans      | 10 µM          | <b>Reduced age-progressive paralysis</b> by 75% and extended "healthspan" (median duration of spontaneous motility) by 62%. [5]                                     | Doshi et al., 2023           |

| Disease Model                    | Animal Species    | Dosage & Route              | Key Survival & Efficacy Findings                                                                                                            | Reference          |
|----------------------------------|-------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| Wild-type Lifespan Extension [5] | <i>C. elegans</i> | 10 $\mu$ M /<br>100 $\mu$ M | Extended mean lifespan by <b>~15% (10 <math>\mu</math>M)</b> and <b>~30% (100 <math>\mu</math>M)</b> compared to mock-treated controls. [5] | Doshi et al., 2023 |

## Detailed Experimental Context

The survival benefits shown in the table are supported by rigorous experimental protocols:

- **Glioblastoma Study** [1] [2]: The murine GL261 glioma model recapitulates key features of human glioblastoma. **TDZD-8** was administered **intraperitoneally (i.p.)**, starting one day or six days after tumor cell implantation. Tumor growth was monitored by **MRI**, and survival was analyzed using **Kaplan-Meier curves and log-rank statistics** ( $p=0.006$ ). Histological analysis also confirmed a reduction in proliferation (PCNA staining) and an increase in apoptosis (active caspase-3 staining).
- **Neonatal Brain Injury Study** [3]: Hypoxic-ischemic (HI) brain injury was induced in postnatal day 7 (P7) mouse pups by carotid artery ligation followed by hypoxia. **TDZD-8** was administered **i.p. 20 minutes before ischemia**. Brain damage was assessed 24 hours and 7 days after HI via **TTC staining and Nissl staining**. Neurobehavioral tests (geotaxis reflex, cliff avoidance) were performed to evaluate functional recovery.
- **Alzheimer's Model in Zebrafish** [4]: Zebrafish were exposed to okadaic acid (OKA) to induce Alzheimer's-like pathology. **TDZD-8** was added directly to the tank water for co-treatment. **Cognitive function was assessed using a T-maze**, and memory was defined as a significant preference for the reinforced arm during testing.
- **C. elegans Studies** [5]: For the paralysis assay, **TDZD-8** treatment began at the L4 larval stage. For lifespan studies, exposure started at egg hatching. Lifespan and healthspan (measured as spontaneous motility) were monitored over time.

## Mechanism of Action Overview

The neuroprotective and anti-tumor effects of **TDZD-8** are largely attributed to its action as a **selective, non-ATP competitive inhibitor of GSK-3 $\beta$**  ( $IC_{50} = 2 \mu$ M) [6] [7]. The signaling pathways through which this inhibition leads to improved survival in different models can be visualized as follows:



[Click to download full resolution via product page](#)

## Interpretation and Next Steps for Researchers

The data consistently shows that **TDZD-8** provides significant survival and functional benefits across diverse animal models of human disease.

- **Mechanistic Strength:** The benefits appear to be mediated primarily through GSK-3β inhibition, impacting critical downstream pathways involving **Akt**, **caspase-3**, and **ERK** to reduce apoptosis and oxidative stress [1] [8] [3].

- **Research Context:** It is important to note that these findings are from **preclinical studies**; the efficacy and safety of **TDZD-8** in humans remain unknown.

To build a comprehensive comparison guide, you would need data on other specific GSK-3 $\beta$  inhibitors or standard-of-care drugs in these models. I suggest:

- **Comparing specific alternatives:** You could search for head-to-head studies or meta-analyses comparing, for example, **TDZD-8 vs. SB216763** (another GSK-3 $\beta$  inhibitor) in models of neonatal HI brain injury or **TDZD-8 vs. temozolomide** in glioblastoma models.
- **Investigating clinical candidates:** Look for data on GSK-3 $\beta$  inhibitors that have entered clinical trials to understand how **TDZD-8's** preclinical profile compares to compounds closer to human use.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Inhibition of Glioblastoma Growth by the Thiadiazolidinone ... [pmc.ncbi.nlm.nih.gov]
2. Inhibition of Glioblastoma Growth by the Thiadiazolidinone ... [journals.plos.org]
3. GSK-3 $\beta$  inhibitor TDZD-8 reduces neonatal hypoxic-ischemic ... [pmc.ncbi.nlm.nih.gov]
4. The GSK3 $\beta$  inhibitor, TDZD-8, rescues cognition in a ... [sciencedirect.com]
5. Thiadiazolidinone (TDZD) Analogs Inhibit Aggregation ... - PMC [pmc.ncbi.nlm.nih.gov]
6. TDZD 8 | Glycogen Synthase Kinase 3 [tocris.com]
7. TDZD-8 | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
8. GSK-3beta Inhibitor Induces Expression of Nrf2/TrxR2 ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Survival & Efficacy Data of TDZD-8 in Animal Models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548777#tdzd-8-animal-survival-improvement-statistics>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)